2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
Description
This compound features a pyran-4-one core substituted with two distinct moieties:
- A 2-(4-methylpiperidin-1-yl)-2-oxoethoxy group at position 5, which introduces a ketone-linked piperidine moiety that may enhance metabolic stability or modulate solubility.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-20-7-9-28(10-8-20)25(30)19-32-24-18-31-22(15-23(24)29)17-27-13-11-26(12-14-27)16-21-5-3-2-4-6-21/h2-6,15,18,20H,7-14,16-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMGLCVETGFANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic conditions.
Introduction of Piperazine and Piperidine Groups: The piperazine and piperidine groups are introduced via nucleophilic substitution reactions. Benzylpiperazine and methylpiperidine are reacted with the pyranone intermediate in the presence of a base such as sodium hydride or potassium carbonate.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine nitrogen atoms, forming N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.
Substitution: The benzyl and methyl groups on the piperazine and piperidine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated reagents like bromoalkanes or iodoalkanes in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine and piperidine rings.
Reduction: Alcohol derivatives of the pyranone core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic development.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical trials.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
a) Piperazine/Piperidine-Containing Derivatives
- Compound from : 1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone Key differences: Replaces the pyran-4-one core with a pyrazole-pyrimidine system and introduces a 4-chlorophenyl group. The hydroxyacetone substituent may reduce metabolic stability compared to the ketone-linked piperidine in the target compound .
- Compound from : 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Key differences: Features a pyrido-pyrimidinone core and a thiazolidinone-thioxo group. The benzylpiperazine moiety is retained, but the additional thioxo group could confer distinct electronic properties and redox sensitivity .
b) Pyran/Pyrimidine Core Variants
- Compound from : 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Key differences: Uses a pyrido-pyrimidinone scaffold instead of pyran-4-one. The 1,3-benzodioxole substituent may enhance blood-brain barrier penetration compared to the benzylpiperazine group in the target compound .
Computational and Activity Predictions
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a synthetic derivative belonging to the 4H-pyran class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The molecular structure of the compound features a 4H-pyran backbone with substitutions that enhance its biological activity. The presence of piperazine and piperidine moieties is significant as these groups are often associated with pharmacological effects.
Antimicrobial Activity
Research has indicated that various 4H-pyran derivatives exhibit significant antimicrobial properties. A study evaluating a series of 4H-pyran compounds demonstrated promising activity against Mycobacterium bovis and various fungal strains, suggesting that similar derivatives could possess comparable effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | Mycobacterium bovis | Moderate |
| Compound B | Aspergillus niger | High |
| Compound C | Pseudomonas aeruginosa | Low |
Anticancer Properties
The anticancer potential of 4H-pyran derivatives has been widely studied. For instance, compounds within this class have shown inhibition of cancer cell proliferation in various assays. The exact mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
A specific study highlighted that modifications in the 4H-pyran structure could enhance its cytotoxic effects against breast and colon cancer cell lines, indicating that our compound may also exhibit similar properties .
Neuroprotective Effects
The structural components of the compound suggest potential neuroprotective effects, particularly due to the piperazine and piperidine groups. These groups are known to interact with neurotransmitter systems, which may confer protective effects against neurodegenerative diseases. For example, similar compounds have been investigated for their ability to inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase .
Case Studies
In a notable case study, a derivative closely related to our compound was evaluated for its effects on sphingosine 1-phosphate (S1P) lyase , an enzyme implicated in multiple sclerosis. The study found that the compound effectively inhibited S1P lyase activity, leading to a reduction in peripheral T cell numbers and offering protection in a rat model of multiple sclerosis .
Q & A
Q. What are the recommended synthetic routes for 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyran-4-one core via cyclization of diketones or hydroxycoumarin derivatives (e.g., using 4-hydroxycoumarin as a precursor) under acidic or basic conditions .
- Step 2 : Alkylation of the pyran-4-one at the 2-position with 4-benzylpiperazine derivatives. This step may require activating agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents such as DMF .
- Step 3 : Introduction of the 2-(4-methylpiperidin-1-yl)-2-oxoethoxy group at the 5-position via nucleophilic substitution or Mitsunobu reactions. Reflux conditions in ethanol or THF with catalytic p-toluenesulfonic acid are common .
Optimization Tips : Monitor reaction progress with TLC and adjust pH/temperature to suppress side reactions (e.g., hydrolysis of the oxoethoxy group).
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% required for biological assays) .
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, the benzylpiperazine methyl group typically appears as a singlet at ~3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (calculated for C₂₉H₃₆N₃O₅: ~518.26 g/mol) .
Q. What are the solubility challenges of this compound, and how can they be addressed for in vitro assays?
The compound’s poor aqueous solubility (due to hydrophobic benzyl and piperidine groups) can be mitigated by:
- Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Derivatizing the oxoethoxy group with hydrophilic substituents (e.g., replacing 4-methylpiperidine with morpholine) while retaining activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
Structure-activity relationship (SAR) studies suggest:
- Piperazine/Piperidine Moieties : Replacing 4-benzylpiperazine with 4-phenylpiperazine reduces affinity for CNS targets but improves metabolic stability .
- Oxoethoxy Chain : Shortening the chain from ethoxy to methoxy decreases solubility but enhances membrane permeability in cell-based assays .
Methodology : Synthesize analogs, test in enzyme inhibition assays (e.g., kinase panels), and correlate results with computational docking studies (AutoDock Vina) .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Common issues and solutions:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Compound Stability : Pre-test stability in assay buffers via LC-MS to rule out degradation artifacts .
- Data Normalization : Express IC₅₀ values relative to a shared positive control to enable cross-study comparisons .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
Recommended approaches:
- Pharmacokinetics : Administer orally (10 mg/kg) to rodent models and measure plasma concentrations via LC-MS/MS. Expect low bioavailability (<20%) due to first-pass metabolism .
- Toxicity Screening : Conduct acute toxicity studies in zebrafish embryos (OECD TG 236) to assess developmental effects at sub-micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
